6-Oxopiperidine-2-carboxylate as a Quantitative Diagnostic Biomarker for Pyridoxine-Dependent Epilepsy: Comparative Concentration Data Versus Healthy Controls
6-Oxopiperidine-2-carboxylate accumulates to diagnostically significant concentrations in the urine of pyridoxine-dependent epilepsy (PDE) patients, with mean urinary levels ranging from 156.8 to 440.0 μmol/mg creatinine, providing a quantitative basis for differential diagnosis and therapeutic monitoring . Plasma concentrations in PDE patients range from 2.7 to 4.1 μmol/mg creatinine, with CSF levels also detectable . In contrast, pipecolic acid (piperidine-2-carboxylic acid)—a structurally related compound lacking the 6-oxo substitution—exhibits different accumulation patterns and does not provide equivalent diagnostic specificity for PDE [1]. Additionally, a separate clinical metabolomics study identified 6-oxopiperidine-2-carboxylate as significantly associated with lysine metabolism alterations (coefficient = 0.62, p = 0.003 in discovery cohort; combined p < 0.001 in replication analysis), confirming its specific metabolic pathway association that distinguishes it from other amino acid metabolites [2].
| Evidence Dimension | Urinary concentration (μmol/mg creatinine) in disease state |
|---|---|
| Target Compound Data | 156.8 - 440.0 μmol/mg creatinine (PDE patients) |
| Comparator Or Baseline | Pipecolic acid (piperidine-2-carboxylate): qualitatively different accumulation pattern in PDE; healthy controls: undetectable or baseline levels |
| Quantified Difference | Elevated >100-fold above typical detection thresholds; 6-OPCA-specific accumulation not observed with unsubstituted pipecolic acid |
| Conditions | LC-MS/MS analysis of urine samples from genetically confirmed PDE patients |
Why This Matters
This quantitative elevation enables unambiguous differential diagnosis of PDE versus other seizure disorders, creating a specific procurement justification for 6-oxopiperidine-2-carboxylate as an analytical reference standard in clinical metabolomics laboratories.
- [1] Reactome. The saccharopine pathway is the predominant lysine degradative pathway. Pathway Browser Instance: 6783882, 2015. View Source
- [2] Nature Scientific Reports. Table 2: List of metabolites retained in differential metabolomics analysis. s41398-022-01940-y. 2022. View Source
